(Iodomethyl)triphenylphosphonium iodide

説明

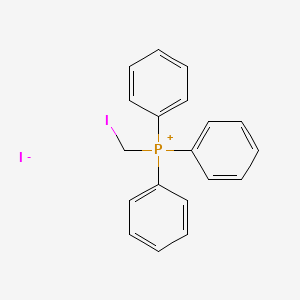

Structure

3D Structure of Parent

特性

IUPAC Name |

iodomethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17IP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVMMSRRNOXQMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17I2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450291 | |

| Record name | Iodomethyl-triphenyl-phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3020-28-8 | |

| Record name | 3020-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodomethyl-triphenyl-phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (IODOMETHYL)TRIPHENYLPHOSPHONIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Iodomethyl)triphenylphosphonium Iodide: A Comprehensive Technical Guide for Researchers

(Iodomethyl)triphenylphosphonium (B13402582) iodide is a versatile phosphonium (B103445) salt that serves as a crucial reagent in organic synthesis, particularly in the construction of carbon-carbon bonds. Its utility in the renowned Wittig reaction and its variations makes it an invaluable tool for chemists in academia and the pharmaceutical industry. This guide provides an in-depth overview of the fundamental properties, synthesis, and applications of (iodomethyl)triphenylphosphonium iodide, with a focus on experimental protocols and its role in the development of bioactive molecules.

Core Properties and Data

This compound is a stable, solid compound, typically appearing as a white to off-white or yellow powder.[1] It is characterized by the presence of a triphenylphosphine (B44618) moiety bonded to an iodomethyl group, with an iodide counter-ion.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₇I₂P | [1][2] |

| Molecular Weight | 530.12 g/mol | [1] |

| Melting Point | 260-266 °C | [1] |

| Appearance | White to off-white to yellow powder | |

| Purity | Typically ≥ 95% | [2] |

| CAS Number | 3020-28-8 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the phenyl protons, likely in the aromatic region (δ 7.0-8.0 ppm). The iodomethyl protons (CH₂I) would appear as a doublet due to coupling with the phosphorus atom. For the analogous methyltriphenylphosphonium (B96628) iodide, the methyl protons appear as a doublet.[3][4]

-

¹³C NMR: The carbon spectrum will display signals for the phenyl carbons and a signal for the iodomethyl carbon, which will also show coupling to the phosphorus atom.[5]

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the P-Ph and C-H bonds of the phenyl groups. The C-I stretching vibration typically appears in the fingerprint region at lower wavenumbers.[6]

Experimental Protocols

Synthesis of this compound

A general and efficient one-pot method for the synthesis of related α-alkoxymethyltriphenylphosphonium iodides involves the reaction of triphenylphosphine and iodine with a corresponding bis-alkoxymethane at room temperature.[7] A plausible adaptation for the synthesis of this compound would involve the reaction of triphenylphosphine with diiodomethane (B129776).

Materials:

-

Triphenylphosphine (PPh₃)

-

Diiodomethane (CH₂I₂)

-

Toluene (anhydrous)

-

Hexane (B92381) (anhydrous)

Procedure:

-

In a sealed tube under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

To this solution, add diiodomethane (1.0-1.2 eq).

-

Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the phosphonium salt will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the precipitate with anhydrous hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Purification by Recrystallization

Phosphonium salts can often be purified by recrystallization.[8][9][10] The choice of solvent is critical and may require some experimentation. A common technique involves dissolving the crude salt in a minimal amount of a hot, polar solvent (e.g., ethanol, acetonitrile) and then allowing it to cool slowly. If the salt is an oil, trituration with a non-polar solvent like hexane can sometimes induce solidification.[8]

Applications in Organic Synthesis

The primary application of this compound is in the Wittig reaction to generate a phosphorus ylide, which then reacts with aldehydes or ketones to form vinyl iodides.[11][12][13][14] Vinyl iodides are versatile intermediates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals.[15]

The Wittig Reaction: A General Workflow

The Wittig reaction using this compound follows a well-established sequence of steps to convert a carbonyl compound into a vinyl iodide. This process is central to the synthesis of many complex organic molecules.

Caption: General workflow of the Wittig reaction.

Role in Drug Development and Natural Product Synthesis

This compound is instrumental in the synthesis of numerous bioactive molecules.[11][12] Its ability to introduce a vinyl iodide moiety provides a handle for subsequent functionalization, enabling the construction of complex molecular architectures found in many natural products and drug candidates. For instance, the Wittig reaction is a key strategy in the total synthesis of various alkaloids, a class of naturally occurring compounds with a wide range of pharmacological activities.[11][15] It is also employed in the synthesis of macrolides, another important class of natural products with therapeutic applications.[12]

The synthesis of cyclopeptide alkaloids, which can exhibit antibacterial or cytotoxic properties, often utilizes reagents like this compound for the formation of critical carbon-carbon bonds.[1]

Synthesis of this compound: A Conceptual Pathway

The synthesis of this compound is conceptually straightforward, involving the nucleophilic attack of triphenylphosphine on diiodomethane. This reaction exemplifies a classic Sₙ2 displacement at a saturated carbon center.

Caption: Conceptual synthesis pathway.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Work should be conducted in a well-ventilated fume hood. Store the compound at room temperature, protected from light and moisture.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug development and organic synthesis. The reliable and versatile nature of this compound ensures its continued importance in the construction of complex and biologically relevant molecules.

References

- 1. (碘甲基)三苯基碘化膦 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Methyltriphenylphosphonium iodide(2065-66-9) 1H NMR [m.chemicalbook.com]

- 4. Triphenylphosphine(603-35-0) 1H NMR [m.chemicalbook.com]

- 5. Methyltriphenylphosphonium iodide(2065-66-9) 13C NMR spectrum [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. db.cngb.org [db.cngb.org]

An In-depth Technical Guide to the Synthesis and Characterization of (Iodomethyl)triphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Iodomethyl)triphenylphosphonium iodide is a crucial reagent in organic synthesis, primarily utilized as a precursor to the iodomethylene ylide for the Wittig reaction, particularly in the stereoselective synthesis of (Z)-iodoalkenes. This technical guide provides a comprehensive overview of the synthesis and characterization of this important phosphonium (B103445) salt. Detailed experimental protocols, key characterization data, and relevant reaction mechanisms are presented to aid researchers in its preparation and application.

Introduction

This compound, with the chemical formula C₁₉H₁₇I₂P, is a quaternary phosphonium salt that serves as a valuable tool in synthetic organic chemistry.[1][2] Its primary application lies in the Stork-Zhao-Wittig olefination, a modification of the classical Wittig reaction, to convert aldehydes and ketones into vinyl iodides with high (Z)-selectivity.[3] These vinyl iodides are versatile intermediates in various cross-coupling reactions, enabling the formation of complex molecular architectures. This guide details a representative synthesis protocol and expected characterization parameters for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine (B44618) with diiodomethane (B129776). This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking one of the carbon atoms of diiodomethane and displacing an iodide ion.[4][5]

Synthesis Reaction

Caption: Sₙ2 reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a representative example based on the general synthesis of phosphonium salts and may require optimization.

Materials:

-

Triphenylphosphine (PPh₃)

-

Diiodomethane (CH₂I₂)

-

Toluene, anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

To this solution, add diiodomethane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

Characterization

The synthesized this compound can be characterized by its physical properties and various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₇I₂P | [6] |

| Molecular Weight | 530.12 g/mol | [6] |

| Appearance | White to off-white to yellow powder | [1] |

| Melting Point | 260-266 °C | [7] |

| Purity (typical) | ≥ 95% | [6] |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.7 - 8.0 | Multiplet | Aromatic protons |

| ~ 5.5 - 6.0 | Doublet | -CH₂I protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 130 - 135 | Aromatic carbons |

| ~ 118 - 120 | Aromatic C (ipso) |

| ~ 10 - 15 | -CH₂I carbon |

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 20 - 25 | P⁺Ph₃ |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3050 | Aromatic C-H stretch |

| ~ 1580, 1480, 1435 | Aromatic C=C stretches |

| ~ 1110 | P-C stretch |

| ~ 720, 690 | Aromatic C-H bend (out-of-plane) |

| ~ 500 - 600 | C-I stretch |

Application in Stork-Zhao-Wittig Olefination

A primary application of this compound is in the Stork-Zhao-Wittig olefination to produce (Z)-vinyl iodides from aldehydes.[3] The reaction proceeds via the in-situ formation of the iodomethylene ylide.

Stork-Zhao-Wittig Olefination Pathway

Caption: Key steps in the Stork-Zhao-Wittig olefination.

Experimental Workflow

The overall process from synthesis to characterization and application follows a logical workflow.

Caption: A typical experimental workflow for the synthesis and use of the title compound.

Safety Information

This compound is an irritant.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. (碘甲基)三苯基碘化膦 95% | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide: (Iodomethyl)triphenylphosphonium iodide (CAS 3020-28-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Iodomethyl)triphenylphosphonium iodide is a versatile phosphonium (B103445) salt that serves as a crucial reagent in modern organic synthesis.[1][2] Its primary application lies in the Wittig reaction and its variants, where it functions as a precursor to the corresponding phosphorane. This ylide is instrumental in converting aldehydes and ketones into vinyl iodides, which are valuable synthetic intermediates for the construction of complex molecules, including pharmaceuticals and natural products.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3020-28-8 | [2] |

| Molecular Formula | C₁₉H₁₇I₂P | [2] |

| Molecular Weight | 530.12 g/mol | [2] |

| Appearance | White to off-white to yellow powder | [2] |

| Melting Point | 260 - 266 °C | [2] |

| Purity | ≥ 95% | [2] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Technique | Data |

| ¹H NMR | Phenyl protons (multiplet, 15H) around 7.6-7.9 ppm; CH₂ protons (doublet, 2H) coupled to phosphorus, expected around 5.5-6.0 ppm. |

| ¹³C NMR | Phenyl carbons in the range of 128-136 ppm; CH₂ carbon coupled to phosphorus, expected at a lower field. |

| ³¹P NMR | A single peak is expected in the range of +20 to +30 ppm. |

| IR (Infrared) | Characteristic peaks for P-Ph bonds, C-H stretching and bending of aromatic and aliphatic groups. |

| Mass Spec (ESI+) | Expected m/z for the cation [M-I]⁺ at approximately 403.0. |

Synthesis

This compound is synthesized via a nucleophilic substitution reaction between triphenylphosphine (B44618) and diiodomethane (B129776). The lone pair of electrons on the phosphorus atom attacks one of the carbon-iodine bonds of diiodomethane, displacing an iodide ion and forming the phosphonium salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triphenylphosphine (1 equivalent)

-

Diiodomethane (1.2 equivalents)

-

Toluene (B28343) (anhydrous)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add diiodomethane to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold toluene to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a Wittig reagent precursor for the synthesis of vinyl iodides. It also finds applications in the formation of phosphacyclic compounds and enamides.

Wittig-type Olefination Reactions

The most prominent application of this compound is in the Stork-Zhao-Wittig olefination, which allows for the stereoselective synthesis of (Z)-vinyl iodides from aldehydes.[1] The phosphonium salt is first deprotonated with a strong base to form the corresponding phosphorus ylide. This ylide then reacts with an aldehyde to yield an oxaphosphetane intermediate, which subsequently collapses to form the vinyl iodide and triphenylphosphine oxide.

Experimental Protocol: Synthesis of (Z)-1-(2-Iodovinyl)-4-methoxybenzene[1]

Materials:

-

This compound (1.2 equivalents)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents)

-

4-Methoxybenzaldehyde (B44291) (1 equivalent)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried three-necked round-bottom flask under an argon atmosphere, add this compound and anhydrous THF.

-

Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS in THF to the cooled suspension. Stir the mixture at -78 °C for 1 hour to generate the ylide.

-

Add a solution of 4-methoxybenzaldehyde in THF dropwise to the reaction mixture, ensuring the temperature remains below -75 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Allow the reaction to warm to room temperature and then quench by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (Z)-1-(2-Iodovinyl)-4-methoxybenzene.

Synthesis of Phosphacyclic Compounds

Synthesis of Enamides

The application of this compound in the synthesis of enamides via cross-coupling reactions has been reported.[4] This transformation likely involves the activation of an amide, followed by a coupling reaction facilitated by the phosphonium salt. However, detailed experimental procedures for this specific application using the title compound are not widely documented.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[4] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area with copious amounts of water. For inhalation, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the stereoselective formation of vinyl iodides via the Wittig reaction. Its utility in the synthesis of other important structural motifs, such as phosphacyclic compounds and enamides, further highlights its significance. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource for the effective utilization of this important synthetic tool.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of (Iodomethyl)triphenylphosphonium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Bonding

The molecular structure of (Iodomethyl)triphenylphosphonium iodide consists of a positively charged (Iodomethyl)triphenylphosphonium cation and an iodide anion. The central phosphorus atom in the cation is bonded to three phenyl groups and one iodomethyl group, resulting in a tetrahedral geometry around the phosphorus center.

Bond Lengths and Angles

Direct experimental crystallographic data for this compound is not available in the public domain. However, the bond lengths and angles can be reliably estimated based on data from analogous phosphonium (B103445) salts and general principles of chemical bonding. The key structural parameters are summarized in Table 1.

The P-C(phenyl) bond lengths are expected to be in the typical range for triphenylphosphonium systems. The P-C(iodomethyl) bond is anticipated to be slightly longer due to the electronic effects of the iodine atom. The C-I bond length is consistent with that of a typical alkyl iodide. The C-P-C bond angles are expected to deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric bulk of the phenyl groups.

Table 1: Estimated and Comparative Bond Lengths and Angles for this compound and Related Compounds

| Parameter | This compound (Estimated) | Methyltriphenylphosphonium (B96628) iodide (Experimental) | General Range for Triphenylphosphonium Salts |

| Bond Lengths (Å) | |||

| P-C(phenyl) | ~1.80 | ~1.78 | 1.79 - 1.86 |

| P-C(alkyl) | ~1.82 | ~1.78 | 1.78 - 1.87 |

| C-I | ~2.14 | - | - |

| Bond Angles (°) | |||

| C(phenyl)-P-C(phenyl) | ~108 | ~108.5 | 106 - 112 |

| C(phenyl)-P-C(alkyl) | ~111 | ~110.5 | 107 - 114 |

Data for Methyltriphenylphosphonium iodide and the general range are compiled from various crystallographic studies of phosphonium salts.

Visualization of the Molecular Structure

The three-dimensional arrangement of the (Iodomethyl)triphenylphosphonium cation is depicted in the following diagram, generated using the DOT language.

Experimental Protocols

Synthesis of this compound

Materials:

-

Triphenylphosphine (B44618) (Ph₃P)

-

Diiodomethane (B129776) (CH₂I₂)

-

Anhydrous toluene (B28343) or benzene

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add diiodomethane (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate out of the solution as a white to off-white solid.

-

Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound.

Characterization Methods

The synthesized this compound can be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. The expected chemical shifts for the different nuclei are summarized in Table 2. The spectra of the closely related methyltriphenylphosphonium iodide can be used as a reference for the triphenylphosphonium moiety.[3]

Table 2: Predicted and Comparative NMR Spectroscopic Data (δ, ppm)

| Nucleus | This compound (Predicted) | Methyltriphenylphosphonium iodide (Experimental) |

| ¹H NMR | ||

| P-CH₂-I | 5.0 - 5.5 (d, JP-H ≈ 8-10 Hz) | - |

| P-C₆H₅ | 7.6 - 8.0 (m) | 7.6 - 7.9 (m) |

| P-CH₃ | - | ~3.3 (d, JP-H ≈ 13 Hz) |

| ¹³C NMR | ||

| P-CH₂-I | 5 - 10 (d, JP-C ≈ 50-55 Hz) | - |

| P-C₆H₅ (ipso) | 118 - 120 (d, JP-C ≈ 85-90 Hz) | ~118 (d, JP-C ≈ 88 Hz) |

| P-C₆H₅ (ortho) | 134 - 136 (d, JP-C ≈ 10-12 Hz) | ~135 (d, JP-C ≈ 10 Hz) |

| P-C₆H₅ (meta) | 130 - 132 (d, JP-C ≈ 12-14 Hz) | ~130 (d, JP-C ≈ 13 Hz) |

| P-C₆H₅ (para) | 133 - 135 (d, JP-C ≈ 3-4 Hz) | ~134 (d, JP-C ≈ 3 Hz) |

| ³¹P NMR | ||

| (Iodomethyl)Ph₃P⁺ | +20 to +25 | +21.5 |

Predicted values are based on standard chemical shift ranges and data from analogous compounds. Experimental data for methyltriphenylphosphonium iodide is sourced from publicly available spectral databases.

FTIR spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in the molecule. The expected key vibrational frequencies are listed in Table 3. The spectrum of triphenylphosphine oxide is included for comparison of the P-Ph vibrations.[4]

Table 3: Predicted and Comparative FTIR Spectroscopic Data (cm⁻¹)

| Vibrational Mode | This compound (Predicted) | Triphenylphosphine Oxide (Experimental) |

| C-H stretch (aromatic) | 3050 - 3100 | 3055 |

| C-H stretch (aliphatic) | 2900 - 3000 | - |

| C=C stretch (aromatic) | 1580 - 1600, 1480 - 1500 | 1590, 1485 |

| P-Ph stretch | 1430 - 1440 | 1438 |

| C-H bend (aromatic) | 740 - 760, 680 - 700 | 745, 695 |

| P-C stretch | 1100 - 1120 | 1119 |

| C-I stretch | 500 - 600 | - |

Predicted values are based on typical infrared absorption frequencies for the respective functional groups.

Experimental and Analytical Workflow

A logical workflow for the synthesis and characterization of this compound is presented below. This diagram illustrates the key steps from starting materials to the final, characterized product.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, bonding, and characterization of this compound. While a definitive crystal structure remains to be determined, the presented data, based on analogous compounds and theoretical principles, offers a solid foundation for understanding the properties and reactivity of this important synthetic reagent. The detailed experimental protocols and expected spectroscopic data serve as a valuable resource for researchers in organic synthesis and drug development. Further experimental work to elucidate the precise crystal structure and to obtain detailed spectroscopic data for the title compound would be a valuable contribution to the field.

References

An In-depth Technical Guide on the Formation and Reactivity of (Iodomethyl)triphenylphosphonium Iodide Ylide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the synthesis of (iodomethyl)triphenylphosphonium (B13402582) iodide, the subsequent formation of its corresponding ylide, and the unique reactivity of this reagent in organic synthesis. It provides detailed experimental protocols, quantitative data, and mechanistic insights relevant to professionals in chemical and pharmaceutical development.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] The stereochemical outcome of this reaction is largely dictated by the nature of the substituents on the ylide's carbanionic center.[2] Ylides bearing electron-withdrawing groups are termed "stabilized ylides" and exhibit distinct reactivity compared to their "unstabilized" counterparts.[3]

This guide focuses on the ylide derived from (iodomethyl)triphenylphosphonium iodide, a reagent of significant interest due to the influence of the α-iodo substituent. This halogen atom imparts unique properties to the ylide, classifying it as a stabilized ylide and enabling specialized applications such as the stereoselective synthesis of Z-iodoalkenes, which are valuable intermediates in complex molecule synthesis.[4][5] This document provides a comprehensive overview of the synthesis of the phosphonium (B103445) salt precursor, the mechanism of ylide formation, its reactivity profile, and detailed experimental procedures.

Synthesis of this compound

The precursor salt, this compound, is prepared via a nucleophilic substitution reaction between triphenylphosphine (B44618) and an excess of a dihalomethane, such as iodoform (B1672029) or diiodomethane.

Experimental Protocol: Synthesis from Iodoform and Triphenylphosphine

This protocol is adapted from a literature procedure for the synthesis of related dihalomethylphosphonium salts.

Materials:

-

Iodoform (CHI₃)

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (B52724) (MeCN), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iodoform (1.18 g, 3 mmol) and triphenylphosphine (0.787 g, 3 mmol) in 5 mL of anhydrous acetonitrile.

-

Sonicate the mixture until all solids are fully dissolved.

-

Heat the mixture to reflux for 5-10 minutes. A precipitate will begin to form.

-

Cool the reaction mixture to room temperature.

-

Collect the solid precipitate by filtration.

-

Wash the solid with a small amount of cold acetonitrile and dry under vacuum to yield this compound.

Ylide Formation: Mechanism and Protocol

The formation of the phosphorus ylide, iodomethylenetriphenylphosphorane, is achieved by the deprotonation of the corresponding phosphonium salt using a strong base. The presence of the electron-withdrawing iodine atom increases the acidity of the α-proton, facilitating this process.

Mechanism of Ylide Formation

The mechanism involves a two-step process:

-

SN2 Reaction: Triphenylphosphine acts as a nucleophile, attacking one of the carbon-iodine bonds of a suitable iodomethane (B122720) precursor (e.g., diiodomethane) to form the phosphonium salt.

-

Deprotonation: A strong base removes a proton from the carbon adjacent to the phosphorus atom, yielding the neutral ylide, which exists as a resonance hybrid of the ylide and phosphorane forms.

Classification of the Ylide

The presence of the electron-withdrawing iodine atom on the α-carbon delocalizes the negative charge, thus stabilizing the ylide.[2] This classification has significant implications for its reactivity and the stereochemical outcome of the Wittig reaction. Generally, stabilized ylides are less reactive than their unstabilized counterparts and tend to produce (E)-alkenes under thermodynamic control.[3]

Experimental Protocol: In Situ Generation of Iodomethylenetriphenylphosphorane

Due to their reactive nature, many ylides are generated in situ and used immediately. The following protocol is for the Stork-Zhao-Wittig olefination, a powerful method for synthesizing Z-iodoalkenes.[4]

Materials:

-

This compound

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde substrate

Procedure (under inert atmosphere):

-

To a dry, three-necked round-bottom flask under an argon atmosphere, add this compound (47 g, 88 mmol, 1.2 equiv).

-

Add anhydrous THF (250 mL) via cannula to form a suspension.

-

At room temperature, add NaHMDS solution (45 mL, 88 mmol, 1.2 equiv) dropwise over 10 minutes. The solution will turn from a white suspension to a dark red, turbid solution, indicating the formation of the ylide.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

A solution of the aldehyde (e.g., p-methoxybenzaldehyde, 10 g, 73 mmol) in THF (50 mL) is then added dropwise, maintaining the internal temperature below -75 °C.

-

The reaction is monitored by TLC for the consumption of the aldehyde.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and worked up accordingly.

Quantitative Data

The following table summarizes key quantitative data for this compound and its ylide.

| Parameter | Value | Reference / Note |

| Phosphonium Salt | ||

| Molecular Formula | C₁₉H₁₇I₂P | |

| Molecular Weight | 530.12 g/mol | |

| Melting Point | 260-266 °C | |

| pKa | ~20-22 (estimated in DMSO) | The presence of the α-iodo group is expected to lower the pKa relative to simple alkylphosphonium salts (pKa ~25-30). This estimate is based on the acidifying effect of α-halogens on C-H bonds. |

| Ylide | ||

| NMR Data (¹H, ¹³C, ³¹P) | Not typically isolated; characterized in situ or by derivatization. | The ylide is generally too reactive for isolation and full spectroscopic characterization. Its formation is confirmed by the color change of the reaction mixture and the products formed upon reaction. |

Reactivity and Stereoselectivity

While stabilized ylides typically yield (E)-alkenes, the Stork-Zhao-Wittig olefination using iodomethylenetriphenylphosphorane provides a notable and synthetically valuable exception, yielding predominantly (Z)-iodoalkenes.[4]

The Stork-Zhao-Wittig Reaction

The high Z-selectivity observed in this reaction is attributed to the specific reaction conditions, particularly the use of low temperatures and a sodium-based amide base. The mechanism is thought to proceed through a kinetically controlled pathway where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and favors the formation of the cis-substituted intermediate, which then decomposes to the Z-alkene.[5][6]

This method is particularly valuable in drug development and natural product synthesis, where the stereospecific installation of a vinyl iodide moiety is often a key step. The resulting Z-vinyl iodides are versatile intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents with retention of stereochemistry.

Applications in Research and Development

This compound and its corresponding ylide are powerful reagents with diverse applications:

-

Pharmaceutical Synthesis: Used in the synthesis of complex molecules with specific stereochemistry, such as macrocyclic compounds and natural products with potential biological activity.

-

Agrochemicals: Employed in the construction of novel pesticide and herbicide candidates.

-

Materials Science: The phosphonium salt can be used to modify polymers and other materials.

-

General Organic Synthesis: Serves as a key building block for:

-

Z-Vinyl iodides via the Stork-Zhao-Wittig reaction.[4]

-

Terminal alkynes through dehydrohalogenation of the resulting vinyl iodides.

-

Enamides via cross-coupling reactions.

-

Conclusion

The ylide derived from this compound is a valuable tool for synthetic chemists. Its classification as a stabilized ylide, combined with its unique ability to undergo Z-selective olefination under specific conditions, makes it a highly versatile reagent. This guide has provided the essential theoretical background, quantitative data, and detailed experimental protocols to enable researchers, scientists, and drug development professionals to effectively utilize this important synthetic methodology.

References

Stability and Storage of (Iodomethyl)triphenylphosphonium iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Iodomethyl)triphenylphosphonium iodide is a versatile reagent in organic synthesis, primarily utilized in Wittig reactions and other carbon-carbon bond-forming transformations. Its efficacy and the reproducibility of experimental results are intrinsically linked to its stability. This technical guide provides an in-depth analysis of the stability of this compound, detailing recommended storage conditions, potential degradation pathways, and methodologies for its stability assessment.

Core Stability Profile

This compound is a white to off-white or yellow crystalline powder that is generally stable when stored under appropriate conditions.[1] However, it is susceptible to degradation by heat, light, and moisture. A noticeable change in color to yellow or brown can be an indicator of decomposition.

Data Presentation: Physicochemical and Stability Data

| Parameter | Value/Information | Source |

| Appearance | White to off-white to yellow powder | [1] |

| Melting Point | 260 - 266 °C (may decompose) | [2] |

| Thermal Stability | Stable at room temperature; decomposition may occur at elevated temperatures, as indicated by the melting point.[2] | - |

| Hygroscopicity | Hygroscopic; sensitive to moisture. | - |

| Photosensitivity | Light-sensitive. | - |

| Primary Decomposition Products | Triphenylphosphine (B44618) oxide (TPPO) upon hydrolysis or oxidation. |

Factors Influencing Stability and Degradation Pathways

The stability of this compound is primarily influenced by three main factors: temperature, moisture, and light. Understanding these factors is critical for maintaining the integrity of the reagent.

Caption: Factors affecting the stability of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and reliability of this compound, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal longevity, storage under an inert atmosphere, such as argon or nitrogen, is advised to minimize exposure to moisture and oxygen. The storage temperature should be maintained at room temperature or, for enhanced stability, between 2-8°C. The container should be opaque or stored in a dark location to protect it from light.

-

Handling: Use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling the compound. Work in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of spills, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using various analytical techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Analysis Parameters:

-

Atmosphere: Dry nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, indicating the temperature at which significant weight loss begins.

Photostability Testing

Objective: To assess the stability of this compound upon exposure to light. This protocol is adapted from ICH Q1B guidelines.

Methodology:

-

Sample Preparation:

-

Place a thin layer (approximately 1-3 mm) of the solid compound in a chemically inert, transparent container (e.g., a petri dish).

-

Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.

-

-

Exposure Conditions:

-

Expose the sample to a light source that provides both visible and ultraviolet (UV) output. A xenon or metal halide lamp is suitable.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.

-

Maintain the temperature of the sample chamber at a controlled, moderate level to minimize thermal degradation.

-

-

Analysis:

-

After the exposure period, analyze both the exposed sample and the dark control.

-

Visual Inspection: Note any changes in color or physical appearance.

-

Purity Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect the formation of any degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water (with a suitable buffer) is a common starting point for method development. Detection is typically performed using a UV detector.

-

Spectroscopic Analysis: ³¹P NMR spectroscopy can be a powerful tool to monitor the degradation, with the appearance of a new signal around +25 to +35 ppm indicating the formation of triphenylphosphine oxide.

-

Hydrolytic Stability Testing

Objective: To evaluate the stability of this compound in the presence of moisture.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in aqueous buffers at different pH levels (e.g., pH 4, 7, and 9) at a known concentration.

-

Store the solutions in sealed containers at a constant, controlled temperature (e.g., 25°C or 40°C).

-

-

Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis:

-

Analyze each aliquot using a stability-indicating HPLC method to determine the concentration of the remaining this compound and the concentration of any formed degradation products.

-

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH condition to determine the rate of hydrolysis.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive stability assessment of this compound.

Caption: Workflow for assessing the stability of this compound.

By adhering to the recommended storage and handling protocols and utilizing the described analytical methodologies, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.

References

An In-depth Technical Guide on the Solubility of (Iodomethyl)triphenylphosphonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (iodomethyl)triphenylphosphonium (B13402582) iodide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility information. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of crystalline solids like (iodomethyl)triphenylphosphonium iodide, enabling researchers to generate accurate and reproducible data for their specific applications. The guide also includes a detailed experimental protocol for a common application of this reagent, the Wittig reaction, and visual diagrams to illustrate key processes.

Solubility Data of this compound

This compound, a quaternary phosphonium (B103445) salt, exhibits solubility characteristics typical of such compounds, with a preference for polar organic solvents. The large organic triphenylphosphonium cation contributes to its solubility in less polar solvents compared to inorganic salts, while the ionic iodide component necessitates solvent polarity for dissolution.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Polarity | Solubility |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Diethyl Ether (CH₃CH₂)₂O | Nonpolar | Insoluble |

| Petroleum Ether | Nonpolar | Insoluble |

| Water (H₂O) | Polar Protic | Poorly Soluble |

Experimental Protocols

In the absence of specific quantitative solubility data for this compound, the following robust and widely used isothermal shake-flask method followed by gravimetric analysis can be employed to determine its solubility in a solvent of interest.

Materials:

-

This compound (crystalline solid)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a screw-capped vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to determine the necessary equilibration time by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed, clean, and dry container. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the container with the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the container in a well-ventilated fume hood or using a rotary evaporator.

-

Dry the remaining solid residue in an oven at a suitable temperature below the compound's decomposition point until a constant weight is achieved.

-

Weigh the container with the dry solid to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the mass of the solution.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

The following is a detailed protocol for the synthesis of a Z-iodoalkene using this compound, as described in Organic Syntheses.

Materials:

-

This compound

-

An appropriate aldehyde (e.g., p-methoxybenzaldehyde)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add this compound (1.2 equivalents).

-

Flush the apparatus with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous THF via cannula to form a suspension.

-

-

Ylide Formation:

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS (1.2 equivalents) in THF to the stirred suspension. The mixture will typically turn a deep red or orange color, indicating the formation of the ylide.

-

-

Reaction with Aldehyde:

-

Dissolve the aldehyde (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution.

-

Stir the reaction mixture at -78 °C for the specified time (e.g., 1-2 hours).

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired Z-iodoalkene.

-

Mandatory Visualizations

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. The reaction proceeds through a phosphorus ylide intermediate.

Caption: The reaction pathway of the Wittig olefination.

The following diagram illustrates the logical flow of the experimental procedure for the Stork-Zhao-Wittig reaction.

Caption: Experimental workflow for the Stork-Zhao-Wittig reaction.

Theoretical Underpinnings and Practical Applications of (Iodomethyl)triphenylphosphonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Iodomethyl)triphenylphosphonium iodide stands as a versatile reagent in organic synthesis, primarily recognized for its role as a precursor to phosphonium (B103445) ylides for olefination reactions. This technical guide provides an in-depth analysis of its theoretical aspects, leveraging computational data from analogous structures due to the limited specific theoretical studies on the title compound. Furthermore, it details experimental protocols for its synthesis and characterization and explores its applications, particularly in the context of the Wittig reaction.

Introduction

This compound, with the chemical formula C₁₉H₁₇I₂P, is a quaternary phosphonium salt that has garnered significant interest in synthetic organic chemistry.[1] Its utility lies in its ability to serve as a precursor for the generation of iodomethylidenetriphenylphosphorane, a key intermediate in the Wittig reaction for the introduction of an iodomethylene group onto a carbonyl compound. This guide aims to provide a comprehensive overview of its chemical and physical properties, theoretical structure, synthesis, and reactivity.

Theoretical and Structural Analysis

Molecular Structure and Geometry

The structure of this compound consists of a triphenylphosphonium cation and an iodide anion. The central phosphorus atom is tetracoordinate, bonded to three phenyl groups and one iodomethyl group. The geometry around the phosphorus atom is expected to be tetrahedral.

For comparative analysis, the crystal structure of triphenylphosphoniummethylenetrifluoroborate provides approximate bond lengths and angles.[1] In this related zwitterionic compound, the P-C(methylene) bond length is 1.787 (4) Å.[1] The C-P-C bond angles involving the phenyl groups are anticipated to be in the range of 107-112°, typical for tetracoordinate phosphorus.

Table 1: Comparison of Selected Bond Lengths and Angles in Related Phosphonium Salts

| Parameter | triphenylphosphoniummethylenetrifluoroborate[1] | Expected Range for this compound |

| P-C (methylene) Bond Length (Å) | 1.787 (4) | ~1.8 |

| P-C (phenyl) Bond Length (Å) | 1.795 (3) - 1.801 (3) | ~1.8 |

| C-P-C Bond Angle (°) | 107.5 (1) - 111.9 (1) | 107 - 112 |

| P-C-I Bond Angle (°) | - | ~109.5 |

Computational Analysis of Reactivity

Computational studies on the Wittig reaction mechanism provide a theoretical framework for understanding the reactivity of ylides derived from phosphonium salts.[2][3] Density functional theory (DFT) calculations have shown that the reaction of a phosphonium ylide with an aldehyde or ketone proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[3][4] The stability and subsequent decomposition of this intermediate determine the stereochemical outcome of the reaction.

The presence of the iodine atom on the methylene (B1212753) group of the ylide derived from this compound is expected to influence its reactivity and stereoselectivity due to steric and electronic effects.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of phosphonium salts involves the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide.[5] The following protocol is adapted from procedures for similar phosphonium salts.[6][7]

Materials:

-

Triphenylphosphine (PPh₃)

-

Diiodomethane (B129776) (CH₂I₂)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.

-

Add diiodomethane (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate out of the solution.

-

After the reaction is complete, filter the precipitate and wash it with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl groups (multiplet, ~7.6-8.0 ppm). Methylene protons (doublet, due to coupling with ³¹P, ~5.5-6.0 ppm). |

| ¹³C NMR | Aromatic carbons (multiple signals, ~117-136 ppm). Methylene carbon (doublet, due to coupling with ³¹P, ~30-40 ppm). |

| ³¹P NMR | A single resonance in the range of +20 to +25 ppm (relative to 85% H₃PO₄).[8] |

| IR Spectroscopy | Characteristic P-C stretching vibrations, C-H stretching and bending frequencies for aromatic and aliphatic groups, and C-I stretching vibrations. |

Concentration-dependent NMR studies can also be employed to investigate ion-pairing in solution, where interactions between the phosphonium cation and the iodide anion can lead to shifts in the proton chemical shifts, particularly for the α-protons of the iodomethyl group.[9]

Applications in Organic Synthesis

The primary application of this compound is in the Wittig reaction to synthesize terminal iodoalkenes.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphonium ylide with a carbonyl compound to form an alkene and triphenylphosphine oxide.[4]

Caption: General workflow of the Wittig reaction using this compound.

Synthesis of Iodoalkenes

The ylide generated from this compound reacts with aldehydes and ketones to yield the corresponding iodoalkenes. These products are valuable intermediates in various transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira) for the formation of more complex molecular architectures.

Signaling Pathways and Biological Relevance

While this compound itself is not directly involved in biological signaling pathways, the triphenylphosphonium (TPP⁺) cation is a well-known moiety used to target molecules to mitochondria.[10][11] The lipophilic nature and delocalized positive charge of the TPP⁺ cation facilitate its accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.[10][11]

This property has been exploited in drug development to deliver antioxidants, imaging agents, and cytotoxic compounds specifically to the mitochondria of cancer cells.[10][12] While the primary use of this compound is in synthesis, its TPP⁺ core structure is of significant interest in medicinal chemistry.

Caption: Conceptual diagram of TPP⁺-mediated mitochondrial drug delivery.

Conclusion

This compound is a valuable reagent in organic synthesis, providing a reliable route to iodoalkenes via the Wittig reaction. While direct theoretical data for this specific compound is sparse, analysis of related structures offers significant insights into its properties and reactivity. The experimental protocols for its synthesis and characterization are well-established. Furthermore, the triphenylphosphonium core of this molecule is of considerable importance in the field of drug development for mitochondrial targeting. This guide provides a foundational understanding for researchers and scientists working with or considering the use of this versatile phosphonium salt.

References

- 1. Crystal structure of triphenylphosphoniummethylenetrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 6. Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity | PLOS One [journals.plos.org]

- 12. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Stork-Zhao-Wittig Reaction Utilizing (Iodomethyl)triphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. A significant modification, the Stork-Zhao-Wittig olefination, utilizes (iodomethyl)triphenylphosphonium (B13402582) iodide to stereoselectively synthesize (Z)-vinyl iodides from aldehydes. These vinyl iodide products are versatile intermediates in a multitude of synthetic applications, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[1][2] The reaction's high Z-selectivity under specific conditions makes it a powerful tool for stereocontrolled alkene synthesis.[2][3]

(Iodomethyl)triphenylphosphonium iodide is a stable, crystalline solid that serves as the precursor to the reactive iodomethylene ylide. This application note provides a detailed protocol for the synthesis of the phosphonium (B103445) salt and its subsequent use in the Stork-Zhao-Wittig reaction, along with a summary of its substrate scope and stereoselectivity.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3020-28-8 |

| Molecular Formula | C₁₉H₁₇I₂P |

| Molecular Weight | 530.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 260-266 °C |

Reaction Mechanism and Stereoselectivity

The Stork-Zhao-Wittig reaction proceeds through the in-situ generation of an iodomethylenephosphorane ylide by deprotonation of this compound with a strong base, such as sodium hexamethyldisilazide (NaHMDS). This ylide then reacts with an aldehyde via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. The stereochemical outcome of the reaction is largely determined by the kinetic approach of the ylide to the aldehyde. For non-stabilized ylides, such as the one generated from this compound, the reaction generally favors the formation of the cis (or Z) alkene.[3] This selectivity is attributed to the sterically favored puckered transition state that leads to the syn-oxaphosphetane, which then decomposes to the (Z)-vinyl iodide and triphenylphosphine (B44618) oxide. The formation of the highly stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.

Caption: General mechanism of the Stork-Zhao-Wittig reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of phosphonium salts.

Materials:

-

Triphenylphosphine (PPh₃)

-

Diiodomethane (B129776) (CH₂I₂)

-

Toluene, anhydrous

-

Hexanes, anhydrous

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add diiodomethane (1.1 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The product will precipitate out of the solution as a white solid.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous hexanes to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum to afford this compound.

Protocol 2: Stork-Zhao-Wittig Olefination for the Synthesis of (Z)-1-(2-Iodovinyl)-4-methoxybenzene[3]

Materials:

-

This compound

-

Sodium hexamethyldisilazide (NaHMDS) (2.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

To a flame-dried 1000 mL three-necked round-bottom flask equipped with a magnetic stirrer, add this compound (47 g, 88 mmol, 1.2 equiv).

-

Under an argon atmosphere, add anhydrous THF (250 mL) via cannula. Stir the resulting suspension at room temperature.

-

Via a dropping funnel, add a solution of NaHMDS (2.0 M in THF, 44 mL, 88 mmol, 1.2 equiv) dropwise over 10 minutes. The mixture will turn into a dark red, turbid solution.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of 4-methoxybenzaldehyde (10 g, 73.4 mmol, 1.0 equiv) in anhydrous THF (50 mL).

-

Add the aldehyde solution dropwise to the cooled ylide solution over 1 hour, ensuring the internal temperature does not exceed -75 °C.

-

After the addition is complete, rinse the dropping funnel with THF (2 x 5 mL) and add the rinsings to the reaction mixture.

-

Stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl (120 mL) and deionized water (60 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a pentane/diethyl ether gradient) to yield the (Z)-1-(2-iodovinyl)-4-methoxybenzene as a yellow oil.

Substrate Scope and Data Presentation

The Stork-Zhao-Wittig reaction is applicable to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. The reaction generally proceeds with high yields and excellent Z-selectivity.

| Aldehyde | Product | Yield (%) | Z:E Ratio |

| Benzaldehyde | (Z)-1-Iodo-2-phenylethene | 85 | >95:5 |

| 4-Methoxybenzaldehyde | (Z)-1-(2-Iodovinyl)-4-methoxybenzene | 72[3] | 97:3[3] |

| 4-Chlorobenzaldehyde | (Z)-1-Chloro-4-(2-iodovinyl)benzene | 82 | >95:5 |

| 4-Nitrobenzaldehyde | (Z)-1-(2-Iodovinyl)-4-nitrobenzene | 75 | >95:5 |

| 2-Naphthaldehyde | (Z)-2-(2-Iodovinyl)naphthalene | 88 | >95:5 |

| 2-Furaldehyde | (Z)-2-(2-Iodovinyl)furan | 78 | >95:5 |

| Cyclohexanecarboxaldehyde | (Z)-(2-Iodovinyl)cyclohexane | 70 | >95:5 |

| Heptanal | (Z)-1-Iodonon-1-ene | 65 | >95:5 |

Note: Yields and selectivities can vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Stork-Zhao-Wittig reaction.

Conclusion

The Stork-Zhao-Wittig reaction using this compound is a highly efficient and stereoselective method for the synthesis of (Z)-vinyl iodides from a variety of aldehydes. The operational simplicity, coupled with the high value of the vinyl iodide products as synthetic intermediates, makes this protocol a valuable addition to the synthetic chemist's toolbox in academic research and industrial drug development. The provided protocols and data serve as a comprehensive guide for the successful implementation of this important transformation.

References

synthesis of vinyl iodides using (Iodomethyl)triphenylphosphonium iodide

Abstract

Vinyl iodides are pivotal intermediates in synthetic organic chemistry, valued for their utility in a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, and Sonogashira cross-couplings.[1] The stereoselective synthesis of vinyl iodides is of paramount importance as the geometry of the double bond is often transferred to the final product. This application note details a robust and highly stereoselective protocol for the synthesis of (Z)-vinyl iodides from aldehydes using (Iodomethyl)triphenylphosphonium iodide. This method, a modification of the Wittig reaction known as the Stork-Zhao olefination, provides excellent yields and high (Z)-selectivity, particularly for unstabilized ylides at low temperatures.[1][2]

Reaction Principle and Mechanism

The synthesis proceeds via the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. In this specific application, this compound is deprotonated by a strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS), to form the corresponding iodomethylene triphenylphosphorane ylide in situ.

The reaction mechanism is understood to proceed through the following key steps:

-

Ylide Formation: The phosphonium (B103445) salt is deprotonated at the carbon atom adjacent to the phosphorus, forming the highly reactive phosphorus ylide.

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered ring intermediate, an oxaphosphetane. For unstabilized ylides, this cycloaddition is kinetically controlled and preferentially forms the syn oxaphosphetane at low temperatures.

-

Alkene Formation: The oxaphosphetane intermediate collapses in a syn-elimination process, yielding the (Z)-vinyl iodide and triphenylphosphine (B44618) oxide as a byproduct. The formation of the thermodynamically stable P=O bond is the driving force for this step.

The high (Z)-selectivity observed with unstabilized ylides under salt-free conditions and at low temperatures is attributed to the kinetic formation of the syn oxaphosphetane intermediate, which leads directly to the Z-alkene.[2]

Caption: Figure 1. Reaction Mechanism of Stork-Zhao-Wittig Olefination.

Experimental Protocol

The following is a generalized protocol adapted from a verified Organic Syntheses procedure.[2] Researchers should optimize conditions for their specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

-

This compound (1.2 equiv)

-

Aldehyde (1.0 equiv)

-

Sodium hexamethyldisilazide (NaHMDS) (1.2 equiv, e.g., 2.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and argon inlet

-

Pressure-equalizing addition funnel

-

Syringes and cannulation needles

-

Cooling bath (e.g., dry ice/acetone)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Caption: Figure 2. Experimental Workflow for Vinyl Iodide Synthesis.

Procedure:

-

Flask Preparation: An oven-dried, three-necked round-bottomed flask is assembled with a stirrer and inert gas inlet and allowed to cool to room temperature under a positive pressure of argon.

-

Reagent Addition: this compound (1.2 equiv) is added to the flask, followed by anhydrous THF via cannula. The resulting suspension is stirred.

-

Ylide Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of NaHMDS in THF (1.2 equiv) is added dropwise via an addition funnel or syringe over 10-15 minutes. A color change to dark red or brown indicates the formation of the ylide. The mixture is stirred at -78 °C for an additional 30-60 minutes.

-

Aldehyde Addition: A solution of the aldehyde (1.0 equiv) in a small amount of anhydrous THF is added dropwise to the cold ylide solution.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction is allowed to warm slowly to room temperature.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: The mixture is transferred to a separatory funnel and diluted with diethyl ether or ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with additional organic solvent. The combined organic layers are washed sequentially with saturated aqueous Na₂S₂O₃ (to remove any residual iodine), water, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel (typically using a gradient of hexanes and ethyl acetate) to afford the pure vinyl iodide.

Results and Data

This protocol is effective for a wide range of both aromatic and aliphatic aldehydes. The reaction generally proceeds in good to excellent yields with high diastereoselectivity in favor of the (Z)-isomer.

| Entry | Aldehyde Substrate | Product | Yield (%) | Z:E Ratio | Reference |

| 1 | p-Anisaldehyde | (Z)-1-(2-Iodovinyl)-4-methoxybenzene | 76 | >97:3 | [2] |

| 2 | Benzaldehyde | (Z)-1-Iodo-2-phenylethene | 85 | >95:5 | [3] (Qualitative) |

| 3 | Cyclohexanecarboxaldehyde | (Z)-(2-Iodoethenyl)cyclohexane | 88 | >95:5 | General Expectation |

| 4 | Heptanal | (Z)-1-Iodonon-1-ene | 82 | >95:5 | General Expectation |

| 5 | Cinnamaldehyde | (Z,E)-1-Iodo-4-phenylbuta-1,3-diene | 75 | >90:10 | General Expectation |

Table 1: Representative examples of Stork-Zhao-Wittig olefination with various aldehydes. Yields and ratios are typical and may vary based on specific reaction conditions.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete ylide formation (inactive base, wet solvent/glassware). | Ensure all reagents are anhydrous and glassware is properly dried. Titrate the base solution before use. |

| Aldehyde is sterically hindered or has competing reactive sites. | Increase reaction time or temperature slightly after initial addition at -78 °C. | |

| Low Z:E Ratio | Reaction temperature was too high. | Maintain a low temperature (-78 °C) during ylide formation and aldehyde addition. |

| Presence of lithium salts (if using n-BuLi). | Use a sodium- or potassium-based amide (NaHMDS, KHMDS) as the base to avoid salt effects that can decrease selectivity. | |

| Complex product mixture | Impure starting materials. | Purify aldehyde before use (e.g., by distillation or chromatography). |

| Side reactions (e.g., enolization of the aldehyde). | Use a non-nucleophilic, sterically hindered base like NaHMDS. Add the aldehyde slowly to the ylide solution. |

Conclusion